1-(3-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c1-13-19-17(21(26)27)11-18(15-7-3-2-4-8-15)23-20(19)25(24-13)12-14-6-5-9-16(22)10-14/h2-11H,12H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBUWRSNUGMYLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)O)CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601123217 | |
| Record name | 1-[(3-Chlorophenyl)methyl]-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601123217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011398-52-9 | |
| Record name | 1-[(3-Chlorophenyl)methyl]-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1011398-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3-Chlorophenyl)methyl]-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601123217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(3-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 1011398-52-9) is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound exhibits significant biological activities, particularly as a kinase inhibitor, which is crucial in the treatment of various diseases, including cancer and diabetes. The unique structure of this compound, characterized by a bicyclic system formed by the fusion of a pyrazole and a pyridine ring, contributes to its diverse pharmacological properties.
- Molecular Formula : C21H16ClN3O2
- Molar Mass : 377.82 g/mol
- CAS Number : 1011398-52-9
The biological activity of this compound primarily involves its role as a kinase inhibitor. Kinases are enzymes that facilitate various cellular processes through phosphorylation. By inhibiting specific kinases, this compound can interfere with signaling pathways that lead to cellular proliferation and survival, making it a potential therapeutic agent for cancer treatment.
Biological Activities
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Kinase Inhibition :
- Studies indicate that this compound effectively inhibits certain kinases associated with disease progression. For instance, it has shown promising results against cyclin-dependent kinases (CDK2 and CDK9), which are pivotal in cell cycle regulation.
- IC50 Values :
- CDK2: 0.36 µM
- CDK9: 1.8 µM
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Anticancer Properties :
- The compound exhibits antiproliferative effects in various human tumor cell lines such as HeLa, HCT116, and A375. This suggests its potential utility in cancer therapeutics.
- The inhibition of cellular proliferation was significantly observed in vitro, indicating a strong potential for further development as an anticancer drug.
-
Pharmacological Applications :
- Beyond cancer treatment, the compound may also have applications in treating metabolic disorders due to its ability to modulate kinase activity involved in glucose metabolism.
Comparison with Similar Compounds
The unique structural features of this compound set it apart from other compounds within the pyrazolo[3,4-b]pyridine class.
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 6-Amino-3-methyl-1-phenyl-pyrazolo[3,4-b]pyridine | Contains an amino group | Kinase inhibition | Different substitution pattern |
| 6-(4-Hydroxyphenyl)-pyrazolo[3,4-b]pyridine | Hydroxy group at C6 | Anticancer properties | Hydroxy group enhances solubility |
| 5-Methylpyrazolo[3,4-b]pyridine | Methyl substitution at C5 | Moderate kinase inhibition | Less complex structure |
Case Studies and Research Findings
Research has highlighted the efficacy of this compound in various preclinical studies:
-
In vitro Studies :
- A study conducted on HeLa cells revealed that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls.
- Kinetic studies demonstrated strong binding affinities to target kinases.
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Potential Therapeutic Applications :
- The compound's ability to selectively inhibit kinases involved in cancer progression positions it as a candidate for further clinical evaluation.
- Ongoing research aims to explore its effects on additional kinase targets and its potential role in combination therapies for enhanced efficacy.
Scientific Research Applications
Biological Activities
This compound exhibits a range of biological activities, making it suitable for various applications:
- Kinase Inhibition : Research indicates that this compound acts as a kinase inhibitor, which is vital in treating diseases such as cancer and diabetes. Kinases are enzymes that play critical roles in cellular signaling pathways, and their inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
- Antimicrobial and Antiviral Properties : Compounds with similar scaffolds have demonstrated antimicrobial and antiviral activities, suggesting that 1-(3-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid may also possess these properties.
Synthetic Methods
The synthesis of this compound can be approached through various methods, including:
- Cyclization : This method involves forming the bicyclic structure through cyclization reactions.
- Direct C-H Arylation : A technique that allows for the direct functionalization of aromatic compounds.
- Ring Annulation : This method involves creating additional rings on the core structure to enhance biological activity.
Case Studies
Several studies have investigated the applications of similar pyrazolo[3,4-b]pyridine derivatives in drug development:
- Cancer Treatment : A study highlighted the efficacy of pyrazolo[3,4-b]pyridines as selective inhibitors against specific kinases implicated in cancer progression. The research demonstrated that these compounds could significantly reduce tumor growth in preclinical models.
- Diabetes Management : Another case study focused on the role of kinase inhibitors derived from pyrazolo[3,4-b]pyridines in managing insulin resistance and promoting glucose uptake in diabetic models.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorobenzyl Group
The 3-chlorobenzyl substituent facilitates nucleophilic substitution under controlled conditions. For example:
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Aromatic substitution : The chlorine atom undergoes displacement with nucleophiles such as amines or alkoxides in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C).
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Catalytic hydrogenolysis : Raney nickel and hydrogen gas reduce the C–Cl bond to C–H, yielding a debenzylated derivative. This reaction is critical for modifying pharmacological activity .
Table 1: Reaction conditions for chlorobenzyl substitutions
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amine substitution | K₂CO₃, DMF, 80°C, 8 h | 75–85 | |
| Hydrogenolysis | Raney Ni, H₂ (1 atm), EtOH/EA (4:1), 50°C | 80–88 |
Hydrolysis of Ester Derivatives
The carboxylic acid group is often introduced via hydrolysis of its methyl ester precursor. Key findings include:
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Base-mediated saponification : Treatment with NaOH in ethanol/water (1:1) at reflux converts the ester to the carboxylic acid with >90% efficiency .
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Microwave-assisted hydrolysis : Water under microwave irradiation at 150°C for 20 minutes achieves comparable yields (76%) with reduced reaction time .
Condensation and Cyclization Reactions
The pyrazolo[3,4-b]pyridine core is synthesized via condensation of 5-aminopyrazoles with 1,3-bis-electrophilic synthons:
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Acid-catalyzed cyclization : Trifluoroacetic acid (0.3 equiv) promotes condensation between 5-amino-3-methylpyrazole and diketene derivatives, forming the fused pyridine ring .
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Solvent effects : Ethanol or ethanol/ethyl acetate mixtures (4:1) optimize reaction rates and product purity .
Table 2: Optimization of cyclization conditions
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Trifluoroacetic acid | EtOH | 6 | 89 |
| p-Toluenesulfonic acid | EtOH/EA (4:1) | 12 | 82 |
Carboxylic Acid Functionalization
The carboxylic acid group participates in diverse transformations:
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Amide formation : Coupling with amines using EDCI/HOBt in DMF yields bioactive amides, such as kinase inhibitors .
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Salt formation : Neutralization with bases like NaOH produces water-soluble sodium salts for formulation studies .
Biological Interaction Mechanisms
While primarily a chemical analysis, notable biochemical interactions include:
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Kinase inhibition : The compound binds to ATP pockets of kinases (e.g., PKB/Akt) via hydrogen bonding between the carboxylic acid and conserved residues (e.g., Glu236, Met282) .
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Structure-activity relationships : Methyl and phenyl groups enhance hydrophobic interactions, while the chlorobenzyl moiety improves target selectivity.
Stability Under Thermal and Oxidative Conditions
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
Impact of Halogen Position :
Variations in Pyrazolo Ring Substituents
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions optimize yield?
The synthesis typically involves multi-step protocols, including cyclocondensation, palladium-catalyzed cross-coupling, and protective group strategies. For example:
- Cyclocondensation : Heating hydrazine derivatives with aldehydes or ketones (e.g., 3-fluoropyridine derivatives) at 110°C for 16 hours to form the pyrazolo-pyridine core .
- Boc Protection : Using Boc₂O with DMAP and Et₃N in DMF to stabilize reactive intermediates, achieving 88% yield for tert-butyl intermediates .
- Suzuki Coupling : Pd₂(dba)₃/XPhos with Cs₂CO₃ in tert-butanol under inert atmosphere for aryl-aryl bond formation .
Optimization focuses on catalyst selection (e.g., Pd vs. Cu), solvent polarity, and temperature control to mitigate side reactions.
Q. Which analytical techniques are critical for structural validation and purity assessment?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., chlorobenzyl vs. methyl groups) and confirms regioselectivity .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) and detects impurities .
- X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding patterns in solid-state studies .
Q. How can solubility challenges be addressed during in vitro assays?
- Co-solvent Systems : Use DMSO (≤1% v/v) with aqueous buffers to enhance solubility without cytotoxicity .
- Micellar Formulations : Non-ionic surfactants (e.g., Cremophor EL) improve dispersion in cell culture media .
Advanced Research Questions
Q. What is the compound’s hypothesized biological target, and how can its mechanism be validated?
The pyrazolo-pyridine scaffold may inhibit kinases (e.g., mTOR/p70S6K) or induce autophagy, as seen in structurally related compounds . Key assays include:
- CCK-8 Assay : Quantifies anti-proliferative effects in prostate cancer cell lines (e.g., PC-3) .
- Western Blotting : Detects autophagy markers (LC3-II) and kinase phosphorylation status .
- Flow Cytometry : Measures cell cycle arrest (propidium iodide staining) and apoptosis (Annexin V) .
Q. How does the chlorobenzyl substituent influence structure-activity relationships (SAR)?
- Electron-Withdrawing Effects : The 3-chloro group enhances electrophilicity, improving target binding (e.g., kinase ATP pockets) .
- Comparative Studies : Analogues lacking the chloro group show reduced potency, confirming its role in bioactivity .
- Computational Docking : Molecular dynamics simulations predict binding affinities to kinases like PI3K or EGFR .
Q. Are there contradictions in reported synthetic yields, and how can they be resolved?
- Yield Variability : reports 29% yield for cyclocondensation, while achieves >70% via optimized Pd catalysis. Contradictions arise from reagent purity, catalyst loading, or reaction scale .
- Resolution Strategies : Design of Experiments (DoE) and in-situ monitoring (e.g., HPLC) identify critical parameters (e.g., temperature, solvent) for reproducibility .
Q. What strategies stabilize the compound under physiological conditions?
Q. How does this compound compare to pyrazolo[4,3-c]pyridin-4(5H)-one derivatives in drug discovery?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
